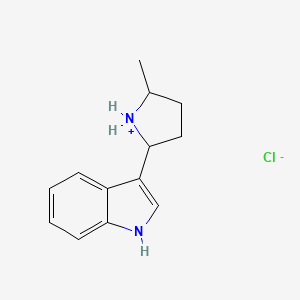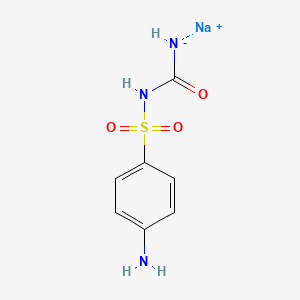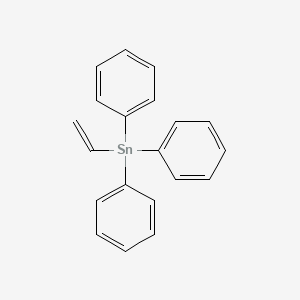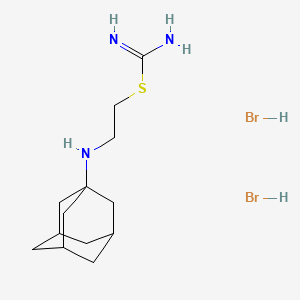
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is a compound with the molecular formula C13H25Br2N3S and a molecular weight of 415.231 . This compound is a derivative of adamantane, a highly stable and rigid hydrocarbon structure, which imparts unique properties to its derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide typically involves the reaction of 1-adamantylamine with 2-bromoethyl isothiocyanate, followed by the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its stability and unique structural properties.
Mecanismo De Acción
The mechanism of action of Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide involves its interaction with various molecular targets. The adamantyl group provides a rigid framework that can interact with biological membranes and proteins, potentially disrupting their function. The sulfur and bromide components can participate in redox reactions, further influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl imidothiocarbamate dihydrochloride: Similar in structure but with different substituents, leading to varied chemical and biological properties.
1-Adamantanamine derivatives: These compounds share the adamantyl group but differ in their functional groups, affecting their reactivity and applications.
Uniqueness
Pseudourea, 2-(2-(1-adamantyl)aminoethyl)thio-, dihydrobromide is unique due to its combination of the adamantyl group with a pseudourea structure, providing a balance of stability and reactivity. This makes it particularly valuable in both research and industrial applications.
Propiedades
Número CAS |
37018-52-3 |
|---|---|
Fórmula molecular |
C13H25Br2N3S |
Peso molecular |
415.23 g/mol |
Nombre IUPAC |
2-(1-adamantylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C13H23N3S.2BrH/c14-12(15)17-2-1-16-13-6-9-3-10(7-13)5-11(4-9)8-13;;/h9-11,16H,1-8H2,(H3,14,15);2*1H |
Clave InChI |
KBPKLGXJWWCUPE-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)NCCSC(=N)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
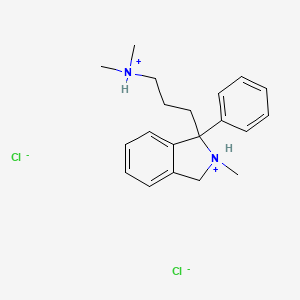
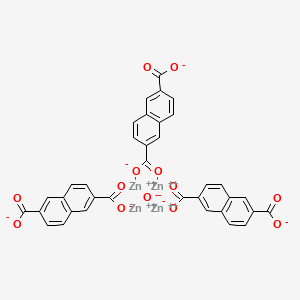


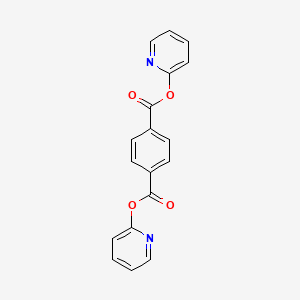
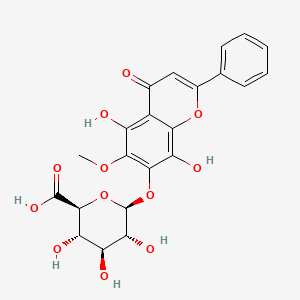
![Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)


